molecular formula C8H9NO3 B3196321 5-(Methoxymethyl)pyridine-3-carboxylic acid CAS No. 1000298-38-3

5-(Methoxymethyl)pyridine-3-carboxylic acid

Cat. No.: B3196321
CAS No.: 1000298-38-3
M. Wt: 167.16 g/mol
InChI Key: HNOLVYVVGFTNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-bromomethylpyridine-3-carboxylic acid with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a methoxymethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-(Methoxymethyl)pyridine-3-carboxylic acid is utilized as a reagent in organic synthesis for the development of various chemical compounds. Its ability to serve as a building block in complex organic molecules makes it valuable in synthetic chemistry.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Notable applications include:

  • Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, contributing to the development of new antibiotics.
  • Anti-inflammatory Drugs : Preliminary studies suggest its efficacy in reducing inflammation, paving the way for new therapeutic agents.

Agricultural Chemistry

This compound is also significant in agricultural applications:

  • Herbicides Development : It is used in the preparation of herbicides within the imidazolinone class, which are effective against a wide range of weeds while being selective for crops .

Case Study 1: Antimicrobial Activity

A study conducted by researchers explored the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicide Efficacy

In agricultural research, formulations containing this compound were tested for their effectiveness as herbicides. The findings demonstrated that these formulations effectively controlled weed populations without harming crop yields, highlighting their practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes .

Biological Activity

5-(Methoxymethyl)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxymethyl group at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C10H11NO4C_{10}H_{11}NO_4. The unique combination of functional groups contributes to its reactivity and biological activity, making it a valuable compound for pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of various enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signal transduction pathways involved in inflammation and other biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, which could be beneficial in treating infections caused by various pathogens .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in the management of chronic inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, showing promise as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant activity against various pathogens
Anti-inflammatoryReduces inflammation markers in vitro
AnticancerInhibits cell proliferation in cancer cell lines

Case Study: Anticancer Activity

In a study involving MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated potent inhibitory effects on cell proliferation. The compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Table 2: Comparative IC50 Values

CompoundIC50 (μM)Cell Line
This compound0.126MDA-MB-231
5-Fluorouracil (5-FU)17.02MDA-MB-231

Properties

IUPAC Name

5-(methoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLVYVVGFTNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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